molecular formula C12H14ClN3 B1479566 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine CAS No. 2091593-35-8

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1479566
CAS RN: 2091593-35-8
M. Wt: 235.71 g/mol
InChI Key: MBIWFCQYFFLNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Synthesis Analysis

The synthesis of 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . The pH value of the solution is adjusted to a range of 4-5 . Nitrogen is let in, and the temperature is elevated to 80-100°C while stirring . Chlorine is let in and the temperature is continued to be elevated for a reaction . After the reaction, the solution is desolventized through underpressure distillation to obtain brown-red oily liquid . This liquid is then purified to obtain the finished product .


Molecular Structure Analysis

The molecular formula of 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is C6H5Cl2N . Its molecular weight is 162.02 . The SMILES string representation of the molecule is ClCc1ccc(Cl)nc1 .


Chemical Reactions Analysis

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is used in the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical And Chemical Properties Analysis

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a beige moist crystal . It has a melting point of 37-42°C (lit.) . It is insoluble in water . The compound is slightly soluble in DMSO and methanol .

Scientific Research Applications

Applications in Coordination Chemistry

Derivatives of pyridine and pyrazole, akin to 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, have found extensive use in coordination chemistry. Such compounds, including 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, are leveraged as ligands due to their structural versatility. These ligands have facilitated the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit intriguing thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalysis

Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been synthesized and employed as catalysts in ethylene oligomerization reactions. The catalytic performance and the product distribution are significantly influenced by the choice of solvent and co-catalyst. For instance, when activated with EtAlCl2 in toluene, these complexes tend to produce Friedel-Crafts toluene-alkylated products, whereas the use of hexane and chlorobenzene yields predominantly C4 and C6 oligomers. Similarly, activation with methylaluminoxane (MAO) in toluene primarily results in the formation of C4, C6, and C8 oligomers (Nyamato, Ojwach, & Akerman, 2014).

Photophysical Properties

2-(1H-pyrazol-5-yl)pyridine derivatives and their functional analogs exhibit a range of photophysical properties, making them valuable in studies like excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are harnessed in various applications, including fluorescence spectroscopy and the development of photoreactive materials (Vetokhina et al., 2012).

Safety and Hazards

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is considered hazardous . It is an acute oral toxicity and skin corrosive . It is a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

properties

IUPAC Name

2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIWFCQYFFLNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.